1,1,2,2-Tetrachloroethane-d2
Overview
Description
1,1,2,2-Tetrachloroethane-d2 is a deuterated form of 1,1,2,2-Tetrachloroethane, where all hydrogen atoms are replaced by deuterium. This compound is commonly used as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its unique properties .
Mechanism of Action
Mode of Action
1,1,2,2-Tetrachloroethane-d2 can be rapidly and extensively absorbed from oral and inhalation exposure . In animal studies, the oral uptake was reported as 70-100% . It interacts with its targets, primarily the liver, causing various changes such as apoptosis of the liver tissue .
Biochemical Pathways
It is known that lipid peroxidation within the body is one of the main mechanisms leading to liver damage caused by this compound .
Pharmacokinetics
It is known that this compound can be rapidly and extensively absorbed from oral and inhalation exposure . This suggests that this compound has high bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily manifest as damage to the liver . Symptoms of exposure can include nausea, dizziness, and even liver damage . Chronic exposure to high levels of this compound can result in effects on the liver (jaundice and an enlarged liver), central and peripheral nervous system (headaches, tremors, dizziness, and drowsiness), and gastrointestinal effects (pain, nausea, vomiting, and loss of appetite) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, most of the this compound released to soil or land will evaporate back to the air . . This suggests that environmental conditions such as temperature and humidity could potentially influence the volatility and therefore the exposure risk of this compound.
Biochemical Analysis
Biochemical Properties
1,1,2,2-Tetrachloroethane-d2 is used in the synthesis of cyclic olefin copolymer foam (COC), which is a super thermal insulation material in energy-management applications . It is also used in the NMR measurement to determine various intermediate compounds
Cellular Effects
This compound is toxic and can cause severe liver destruction when exposed to high levels . It can be inhaled, consumed, or absorbed through the skin . After exposure, nausea, dizziness, or even liver damage may occur .
Molecular Mechanism
The metabolism of 1,1,2,2-Tetrachloroethane is believed to involve cytochrome (CYP) P450 . Biotransformation reactions increase with chronic ethanol consumption and fasting
Preparation Methods
1,1,2,2-Tetrachloroethane-d2 can be synthesized through several methods:
Chlorination of Acetylene: This involves the addition of chlorine to acetylene in the presence of a catalyst.
Chlorination of 1,2-Dichloroethane: This method involves the chlorination of 1,2-dichloroethane.
Catalytic Chlorination of Ethane: Ethane is chlorinated in the presence of a catalyst.
Direct Oxychlorination/Chlorination of Ethylene: Ethylene undergoes direct oxychlorination or chlorination.
Chemical Reactions Analysis
1,1,2,2-Tetrachloroethane-d2 undergoes various chemical reactions:
Oxidation: It can be oxidized to form tetrachloroethylene and trichloroethylene.
Reduction: Reduction reactions can lead to the formation of less chlorinated ethanes.
Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other groups.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. Major products formed from these reactions include tetrachloroethylene, trichloroethylene, and other chlorinated derivatives .
Scientific Research Applications
1,1,2,2-Tetrachloroethane-d2 is widely used in scientific research:
NMR Spectroscopy: It is commonly employed as a solvent in NMR spectroscopy due to its deuterated nature, which minimizes interference in the spectra.
Synthesis of Cyclic Olefin Copolymer Foam: It is used in the synthesis of cyclic olefin copolymer foam, a super thermal insulation material.
Chemical Research: It serves as an intermediate in various chemical research applications.
Pharmaceuticals: It is used in the pharmaceutical industry for the synthesis of various compounds.
Comparison with Similar Compounds
1,1,2,2-Tetrachloroethane-d2 can be compared with other similar compounds such as:
1,2-Dichloroethane-d4: Another deuterated solvent used in NMR spectroscopy.
Chloroform-d: A deuterated form of chloroform used in NMR spectroscopy.
Dichloromethane-d2: A deuterated form of dichloromethane used in NMR spectroscopy.
The uniqueness of this compound lies in its specific deuteration pattern and its application in the synthesis of cyclic olefin copolymer foam .
Properties
IUPAC Name |
1,1,2,2-tetrachloro-1,2-dideuterioethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl4/c3-1(4)2(5)6/h1-2H/i1D,2D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFMBZIOSGYJDE-QDNHWIQGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C([2H])(Cl)Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10955299 | |
Record name | 1,1,2,2-Tetrachloro(~2~H_2_)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10955299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33685-54-0 | |
Record name | 1,1,2,2-Tetrachloroethane-d2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33685-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,2,2-Tetrachloro-(1,2-2H2)ethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033685540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,2,2-Tetrachloro(~2~H_2_)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10955299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,2,2-tetrachloro-[1,2-2H2]ethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.926 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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